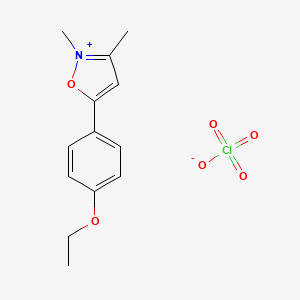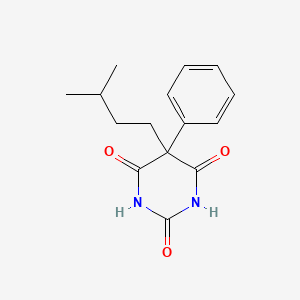
5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1h,3h,5h)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method includes the reaction of 3-methylbutyl aldehyde with phenylurea in the presence of a strong acid catalyst, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylbutyl groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amobarbital: A barbiturate derivative with similar structural features but different biological activities.
Phenobarbital: Another barbiturate with sedative and anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness
5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other barbiturates, this compound may exhibit unique interactions with molecular targets, leading to different pharmacological effects.
Eigenschaften
CAS-Nummer |
56383-72-3 |
|---|---|
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
5-(3-methylbutyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)8-9-15(11-6-4-3-5-7-11)12(18)16-14(20)17-13(15)19/h3-7,10H,8-9H2,1-2H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
AETQERGIHRUULP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
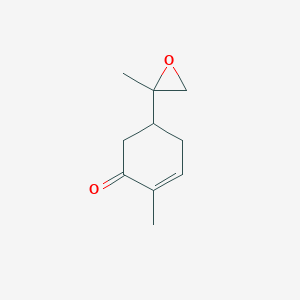
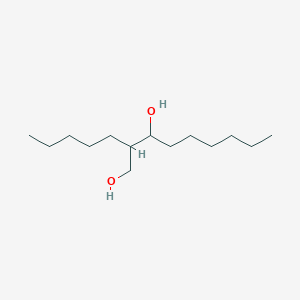
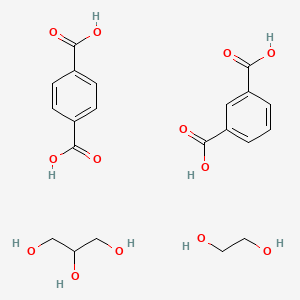
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
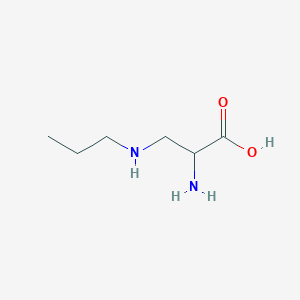
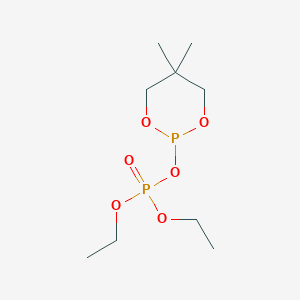
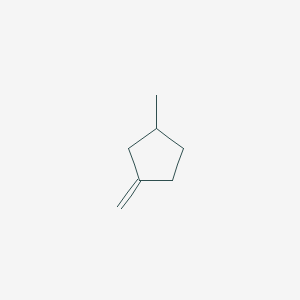
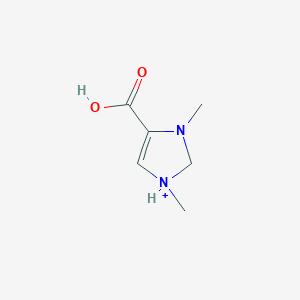
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
